Cas no 16409-13-5 (D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(tetrahydrogentriphosphate), (1S)- (9CI))
![D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(tetrahydrogentriphosphate), (1S)- (9CI) structure](https://it.kuujia.com/scimg/cas/16409-13-5x500.png)
16409-13-5 structure
Nome del prodotto:D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(tetrahydrogentriphosphate), (1S)- (9CI)
D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(tetrahydrogentriphosphate), (1S)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(tetrahydrogentriphosphate), (1S)- (9CI)
- [[(2R,3S,4R,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- formycin triphosphate
- (1xi)-1-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-D-ribitol
- D-Ribitol, 1-C-(7-amino-1H-pyrazolo(4,3-d)pyrimidin-3-yl)-1,4-anhydro-, 5-(tetrahydrogen triphosphate), (1S)-
- Formycin 5'-triphosphate
- Formycin A 5'-triphosphate
- FTP
- SCHEMBL18490376
- 16409-13-5
-
- Inchi: InChI=1S/C10H16N5O13P3/c11-10-6-4(12-2-13-10)5(14-15-6)9-8(17)7(16)3(26-9)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-3,7-9,16-17H,1H2,(H,14,15)(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t3-,7-,8-,9+/m1/s1
- Chiave InChI: DCMOKHVROIRMGQ-KSYZLYKTSA-N
- Sorrisi: NC1=NC=NC2=C([C@@H]3O[C@H](COP(OP(OP(=O)(O)O)(O)=O)(O)=O)[C@@H](O)[C@H]3O)NN=C12
Proprietà calcolate
- Massa esatta: 505.98805
- Massa monoisotopica: 506.995745
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 8
- Conta accettatore di obbligazioni idrogeno: 14
- Conta atomi pesanti: 31
- Conta legami ruotabili: 8
- Complessità: 800
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 290
- XLogP3: -6.1
Proprietà sperimentali
- Densità: 2.158
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.744
- PSA: 287.09
- LogP: -0.97870
D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(tetrahydrogentriphosphate), (1S)- (9CI) Letteratura correlata
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
2. Book reviews
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
16409-13-5 (D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(tetrahydrogentriphosphate), (1S)- (9CI)) Prodotti correlati
- 1261929-68-3(3-Amino-5-(4-chloro-2-methylphenyl)benzoic acid)
- 1934529-94-8(3-{(benzyloxy)carbonylamino}-1-(tert-butoxy)carbonylazetidine-3-carboxylic acid)
- 1821494-08-9(3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine)
- 2137607-61-3(1-(Azidomethyl)-2-oxaspiro[4.5]decan-3-one)
- 2680829-91-6(tert-butyl N-(4-chloro-1,3,5-triazin-2-yl)carbamate)
- 349609-85-4(2-pyridin-4-yl-1,3-benzoxazol-5-amine)
- 240115-76-8(2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate)
- 1082806-61-8(3-(2H-1,3-benzodioxol-5-yl)pyrrolidine)
- 1261786-88-2(5-Amino-2-methoxy-3-(3-(trifluoromethyl)phenyl)pyridine)
- 1807152-14-2(3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetic acid)
Fornitori consigliati
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso
